4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C18H14BrFN2OS and its molecular weight is 405.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of related thiazole derivatives involves multi-step chemical processes, demonstrating the complexity and the chemists' ability to design and execute strategies for obtaining these compounds. For instance, the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives showcases the methodological approach to create potential plant growth regulators through the transformation of commercially available compounds into thiazole esters, followed by hydrolysis to yield the target benzoic acids (Teitei, 1980). Microwave irradiation has also been employed as a more efficient, cleaner method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the advancements in synthetic chemistry that reduce reaction times and improve yields (Saeed, 2009).
Potential Applications in Medicinal Chemistry
Compounds structurally related to 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide have shown potential in various medicinal applications. Notably, derivatives have been synthesized with the intention of evaluating their anticancer activity against multiple cancer cell lines, indicating the relevance of these compounds in the development of novel anticancer agents. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity, highlighting the therapeutic potential of these molecules (Ravinaik et al., 2021).
Structural Characterization and Properties
The structural and spectroscopic characterization of these compounds is critical for understanding their potential applications. Techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction have been utilized to elucidate the structures of synthesized compounds and their complexes, providing insights into their chemical properties and potential interactions with biological targets. For example, the characterization of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives has revealed their molecular structure and confirmed the formation of metal complexes, which could have implications for their use in various applications (Binzet et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have excellent potency in biochemical and cellular analyses, good exposure and half-life in animal and human models .
Result of Action
Similar compounds have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLZLSBNBMPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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